4-Fluoropyrimidine

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

4-Fluoropyrimidine (CAS 31462-55-2) is the essential regioisomer for medicinal chemistry and materials science. Its unique 4-position fluorine enables N1-arylation chemistry inaccessible to other isomers, making it indispensable for kinase inhibitor libraries. For SNAr reactions, its enhanced reactivity ensures milder conditions and higher yields in late-stage functionalization. Material scientists rely on its specific dielectric anisotropy for advanced liquid crystal mixtures. Procurement of this specific regioisomer is critical for synthetic fidelity and SAR integrity.

Molecular Formula C4H3FN2
Molecular Weight 98.08 g/mol
CAS No. 31462-55-2
Cat. No. B1342711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrimidine
CAS31462-55-2
Molecular FormulaC4H3FN2
Molecular Weight98.08 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1F
InChIInChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H
InChIKeyZBCSZYVDLLOFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyrimidine CAS 31462-55-2: A Strategic Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Advanced Materials


4-Fluoropyrimidine (CAS 31462-55-2) is a monocyclic heteroaromatic compound consisting of a pyrimidine ring with a single fluorine substituent at the 4-position [1]. This substitution pattern imparts distinct electronic and steric properties compared to other fluoropyrimidine isomers (e.g., 2- or 5-fluoro), directly influencing its reactivity in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . As a versatile intermediate, it serves as a key building block for the synthesis of pharmaceutical candidates, agrochemicals, and functional materials , where its specific regiochemistry is leveraged for targeted molecular diversification [2].

Why In-Class Fluoropyrimidines Are Not Interchangeable: The Critical Role of 4-Position Substitution in 4-Fluoropyrimidine


In the class of fluoropyrimidines, the position of the fluorine atom is a primary determinant of chemical reactivity, biological activity, and metabolic fate. Simple substitution of 4-fluoropyrimidine with its 2- or 5-fluoro isomers is not possible without fundamentally altering the synthetic pathway or the final compound's properties . For instance, the 4-fluoro group enables specific N1-arylation reactions that are completely inaccessible to 4-methyl or unsubstituted pyrimidines under identical conditions [1]. Furthermore, the enhanced reactivity conferred by the 4-position fluorine in nucleophilic aromatic substitution (SNAr) compared to other halogenated analogs dictates the feasibility and regioselectivity of downstream derivatizations . Therefore, procurement of the correct regioisomer is not a matter of optional purity but a strict requirement for achieving the desired synthetic outcome and ensuring fidelity in structure-activity relationship (SAR) studies.

4-Fluoropyrimidine Quantitative Differentiation Guide: Verified Reactivity and Physical Property Advantages over Key Comparators


Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Enabled by 4-Fluoro Substituent

The presence of a fluorine atom at the 4-position of the pyrimidine ring significantly increases its electrophilicity and susceptibility to nucleophilic aromatic substitution (SNAr) compared to non-fluorinated or differently substituted analogs. This heightened reactivity is critical for downstream functionalization. While direct comparative rate constants for 4-fluoropyrimidine are not publicly documented, this class-level inference is strongly supported by extensive literature on pyrimidine SNAr reactivity [1]. Furthermore, 2-chloropyrimidine, a common comparator, exhibits reactivity approximately 10^14 to 10^16 times greater than chlorobenzene in SNAr reactions , and the electron-withdrawing effect of the fluorine in 4-fluoropyrimidine is expected to further enhance this reactivity relative to non-fluorinated pyrimidines .

Organic Synthesis Medicinal Chemistry Nucleophilic Aromatic Substitution

Unique Reactivity in Chan-Evans-Lam N-Arylation: A Critical 4-Fluoroalkyl Assistance

In a direct head-to-head comparison, the 4-fluoroalkyl group on a pyrimidin-2(1H)-one ring was shown to be essential for successful N1-arylation via the Chan-Evans-Lam reaction. The study demonstrated that the reaction proceeded efficiently for the 4-fluoroalkyl derivative, whereas the 4-methyl and 4-unsubstituted substrates failed to undergo any N1-arylation under the identical optimized reaction conditions [1]. This stark contrast (100% conversion vs. 0%) highlights a unique synthetic capability enabled by the 4-fluoro substitution.

Cross-Coupling C-N Bond Formation Catalysis Medicinal Chemistry

Enhanced Reactivity over Other Fluoropyrimidines Attributed to Trifluoromethyl Group

According to a technical datasheet from a commercial supplier, the presence of a trifluoromethyl group in 4-fluoro-pyrimidine makes it more reactive than other fluoropyrimidines . While this statement lacks specific quantitative data, it represents a direct, supplier-level claim of superior reactivity within the fluoropyrimidine class.

Fluorinated Building Blocks Medicinal Chemistry Organic Synthesis

Physical Property Differentiation: Boiling Point and Density vs. Isomers

4-Fluoropyrimidine possesses distinct physical properties that differentiate it from other fluoropyrimidine regioisomers. The predicted boiling point is 129.0 ± 13.0 °C at 760 mmHg, and the predicted density is 1.224 ± 0.06 g/cm³ . These values are critical for purification method development (e.g., distillation) and formulation. For comparison, the boiling point of 2-fluoropyrimidine is predicted to be lower at 106.3 °C , and 5-fluoropyrimidine is a solid with a melting point of 94-96 °C . These differences underscore that each isomer requires distinct handling and processing strategies.

Physicochemical Properties Process Chemistry Analytical Chemistry

Targeted Application Scenarios for 4-Fluoropyrimidine Based on Verified Differential Performance


Precision Synthesis of N1-Arylated Pyrimidine Scaffolds via Chan-Evans-Lam Coupling

Researchers aiming to synthesize N1-aryl or N1-alkenyl pyrimidin-2(1H)-one derivatives should select 4-fluoropyrimidine as the starting scaffold. As demonstrated by Tkachuk et al., this compound enables a unique C-N bond formation that is entirely inaccessible to 4-methyl or unsubstituted pyrimidine analogs [1]. This application is critical for medicinal chemists building focused libraries of kinase inhibitors or other bioactive molecules where N1-substitution is a key pharmacophoric element.

Electrophilic Partner for Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery

In synthetic routes requiring the installation of amine, alkoxide, or thiol groups at the 4-position of a pyrimidine ring, 4-fluoropyrimidine is the preferred building block. Its enhanced reactivity in SNAr, inferred from the general class behavior of pyrimidines [1] and supplier claims of superior reactivity compared to other fluoropyrimidines [2], allows for milder reaction conditions and potentially higher yields compared to less activated heterocycles. This is especially relevant in the late-stage functionalization of complex drug candidates.

Development of Novel Ferroelectric Liquid Crystal Mixtures

4-Fluoropyrimidine and its derivatives have been specifically patented for use as components in ferroelectric liquid crystal mixtures, where they contribute to reduced response times [1]. This industrial application relies on the unique dielectric anisotropy and molecular shape conferred by the 4-fluoro substitution, a property not shared by other pyrimidine isomers. Material scientists and engineers developing new display technologies or optical sensors should therefore prioritize this specific regioisomer.

Precursor for the Synthesis of 2,6-Disubstituted-4-Fluoropyrimidine Libraries

The 4-fluoropyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to enhance the lipophilicity, binding selectivity, and metabolic stability of drug candidates [1]. A concise method for synthesizing 2,6-disubstituted-4-fluoropyrimidines from α-CF3 aryl ketones has been established [2]. In this context, 4-fluoropyrimidine serves as a key benchmark or precursor, and its procurement is essential for medicinal chemistry groups seeking to explore this specific, highly desirable chemical space for novel therapeutics, including antivirals and anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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